2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
Future Directions
Biochemical Analysis
Biochemical Properties
2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. Additionally, it interacts with proteins involved in oxidative stress responses, thereby exhibiting antioxidant properties . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, leading to modulation of their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways that control cell proliferation, apoptosis, and differentiation. Furthermore, it affects the expression of genes involved in these processes, thereby altering cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it can inhibit the activity of kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions result in changes in cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have indicated that it can have sustained effects on cellular function, including prolonged modulation of cell signaling pathways and gene expression . The exact temporal dynamics of these effects can vary depending on the experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to exhibit beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . These interactions can influence overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It can also bind to plasma proteins, affecting its bioavailability and distribution within the body . The localization and accumulation of this compound can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall biological activity . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and therapeutic potential.
Preparation Methods
The synthesis of 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide involves several steps. One common synthetic route starts with the reaction of 4-methoxybenzaldehyde and acetophenone to form (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one. This intermediate is then reacted with N-(4-methoxyphenyl)-2-chloroacetamide to yield the target compound . The reaction conditions typically involve the use of a base such as potassium hydroxide in ethanol, followed by purification steps such as recrystallization.
Chemical Reactions Analysis
2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The methoxy group and other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Comparison with Similar Compounds
2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide can be compared to other chromen-2-one derivatives and phenylacetamides. Similar compounds include:
(E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide: This compound shares a similar core structure and has been studied for its biological activities.
3,4-Dimethoxyphenethylamine: Although structurally different, this compound also contains methoxy groups and has been studied for its pharmacological properties
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-22-13-5-2-11(3-6-13)15-8-12-4-7-14(23-10-17(19)20)9-16(12)24-18(15)21/h2-9H,10H2,1H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGBWONYEUCQTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)N)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.